molecular formula C7H3Cl2FN2O2 B14791602 4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one

4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one

カタログ番号: B14791602
分子量: 237.01 g/mol
InChIキー: CZNOYZIYBLSIMI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one (CAS 1312693-68-7) is a high-purity chemical intermediate primarily utilized in pharmaceutical research and development. This fluorinated and chlorinated pyrrolo[3,4-c]pyridine derivative is a key building block for synthesizing novel biologically active molecules. Compounds based on the pyrrolo[3,4-c]pyridine scaffold are the subject of extensive investigation due to their broad pharmacological potential, which includes applications as analgesic and sedative agents, as well as for treating diseases of the nervous and immune systems . Research indicates significant interest in its antidiabetic activity, as related structures have been developed to reduce blood glucose levels by stimulating glucose uptake and show promise as aldose reductase inhibitors to mitigate secondary complications of diabetes mellitus . Furthermore, the scaffold's antimycobacterial, antiviral, and antitumor activities make it a valuable template for developing new therapeutic agents in oncology and infectious disease . This compound must be stored sealed and dry at 2-8°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic procedures.

特性

分子式

C7H3Cl2FN2O2

分子量

237.01 g/mol

IUPAC名

4,6-dichloro-7-fluoro-1-hydroxy-1,2-dihydropyrrolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C7H3Cl2FN2O2/c8-4-2-1(3(10)5(9)11-4)6(13)12-7(2)14/h6,13H,(H,12,14)

InChIキー

CZNOYZIYBLSIMI-UHFFFAOYSA-N

正規SMILES

C1(C2=C(C(=O)N1)C(=NC(=C2F)Cl)Cl)O

製品の起源

United States

準備方法

The synthesis of 4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the process may involve diazotization followed by condensation with a suitable cyanoester, and subsequent cyclization . Industrial production methods often optimize these steps to enhance yield and purity.

化学反応の分析

Core Reactivity and Electrophilic Sites

The compound’s reactivity centers on its pyrrolo[3,4-c]pyridine core, featuring:

  • Chlorine atoms at positions 4 and 6 (highly electrophilic for nucleophilic substitutions)

  • Fluorine at position 7 (electron-withdrawing but less reactive than Cl)

  • Hydroxyl group at position 1 (participates in hydrogen bonding or derivatization)

  • Lactam carbonyl at position 3 (potential for ring-opening or condensation reactions)

Reactive Site Reaction Type Key Applications
C4 and C6 ClNucleophilic substitutionSynthesis of FGFR inhibitors
C1 OHAlkylation/acylationSolubility modulation
C3 CarbonylCondensation/cyclizationBioactive heterocycle formation

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 undergo nucleophilic displacement with amines, alkoxides, or thiols. Reaction conditions vary significantly based on the nucleophile:

Example: Reaction with Primary Amines

Conditions :

  • Solvent: DMF or THF

  • Temperature: 80–120°C

  • Catalyst: K2_2CO3_3 or DIEA
    Outcome :

  • Substitution at C4 or C6 yields derivatives with enhanced FGFR inhibitory activity.

  • Selectivity depends on steric and electronic factors (C4 is more reactive than C6 due to adjacent fluorine) .

Table 1 : Substitution Reactions and Products

Nucleophile Position Product Yield
MethylamineC44-(Methylamino)-6-Cl-7-F-1-OH derivative72%
MethanolC66-Methoxy-4-Cl-7-F-1-OH derivative65%

Cyclization and Ring Expansion

The compound serves as a precursor for fused heterocycles. For example:

  • Cyclization with 1,2-dibromoethane : Forms a seven-membered ring fused to the pyrrolopyridine core, enhancing rigidity for kinase inhibition .

  • Reaction with aldehydes : Forms Schiff bases at the hydroxyl group, followed by intramolecular cyclization to generate quinazoline analogs .

Key Observation :
Cyclization reactions require strict anhydrous conditions and catalysts like Pd(OAc)2_2 to suppress side reactions .

Derivatization for Biological Activity

Modifications focus on improving pharmacokinetic properties and target binding:

  • Hydroxyl group alkylation : Increases lipophilicity (e.g., methylation reduces polarity by 30%).

  • Fluorine retention : Maintains electron-withdrawing effects critical for FGFR binding affinity .

Table 2 : Bioactive Derivatives and Activities

Derivative Modification FGFR IC50_{50}
4-Amino-6-Cl-7-F-1-OCH3_3C4 substitution12 nM
1-Benzyloxy-4,6-diCl-7-FC1 alkylation28 nM

科学的研究の応用

4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one has several applications in scientific research:

作用機序

The mechanism of action of 4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include disruption of cellular processes essential for the survival of pathogens or cancer cells .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other bicyclic heterocycles, particularly those containing fused nitrogen-containing rings. Key analogues include:

4,6-Dimethyl-1-(methylsulfonyl)isoxazolo[3,4-b]pyridin-3(1H)-one ():

  • Core Structure : Isoxazolo[3,4-b]pyridin-3(1H)-one.
  • Substituents : Methyl groups (4,6-positions) and methylsulfonyl (1-position).
  • Key Differences : The isoxazole ring replaces the pyrrolidine ring in the target compound, reducing hydrogen-bonding capacity. Methyl groups enhance lipophilicity compared to halogens.
  • Molecular Weight : 294.31 g/mol (calculated from C₁₂H₁₄N₂O₄S) .

Triazolo[4,3-a]pyridin-3(2H)-one Derivatives (): Core Structure: Triazolo-pyridinone with piperazine-linked substituents. Substituents: Chlorophenyl, bromophenyl, or ethylphenyl groups. Key Differences: The triazole ring introduces additional nitrogen atoms, altering electronic properties. Hydrochloride salts (e.g., Imp. C and D) improve aqueous solubility compared to the free base form of the target compound .

(3aS,7aS)-5-[(S)-Trifluoro-2-methoxy-2-phenylpropanoyl]-pyrrolo[3,4-c]pyridin-3(2H)-one (): Core Structure: Same pyrrolo[3,4-c]pyridinone scaffold as the target compound. Substituents: A bulky trifluoro-methoxy-phenylpropanoyl group at position 5. Key Differences: The absence of halogens (Cl, F) and hydroxyl group reduces polarity, while the acyl group increases steric hindrance and molecular weight (392.37 g/mol) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends
Target Compound C₇H₃Cl₂FN₂O₂ 238.98 4,6-Cl; 7-F; 1-OH Moderate (due to -OH)
4,6-Dimethyl-1-(methylsulfonyl)... C₁₂H₁₄N₂O₄S 294.31 4,6-CH₃; 1-SO₂CH₃ Low (lipophilic substituents)
Triazolo[4,3-a]pyridinone (Imp. C) C₁₆H₁₇ClN₆O·2HCl 429.72 4-Cl-phenyl; piperazine High (HCl salt enhances)
Trifluoro-methoxy-phenylpropanoyl C₁₇H₁₉F₃N₂O₃·H₂O 392.37 Trifluoro-methoxy-phenylpropanoyl Low (bulky acyl group)
  • Hydroxyl Group : Enhances hydrogen-bonding capacity compared to methylsulfonyl or acyl groups in analogues, suggesting better aqueous solubility .

Research Findings and Data Tables

Table 1: Structural Comparison of Key Analogues

Parameter Target Compound Isoxazolo-pyridinone Triazolo-pyridinone Trifluoro Derivative
Core Ring System Pyrrolo-pyridinone Isoxazolo-pyridinone Triazolo-pyridinone Pyrrolo-pyridinone
Halogen Substituents 2 Cl, 1 F None Cl/Br on aryl groups None
Polar Groups 1 -OH 1 -SO₂CH₃ Piperazine (basic) -OCH₃, -CO-Trifluoro
Molecular Weight (g/mol) 238.98 294.31 429.72 (Imp. C) 392.37

Table 2: Functional Group Impact on Properties

Group Effect on Solubility Electronic Influence Example Compound
-OH Increases Electron-donating Target Compound
-Cl/-F Decreases Electron-withdrawing Target Compound
-SO₂CH₃ Decreases Electron-withdrawing Compound
Piperazine-HCl Increases Basic, ionizable Impurities

生物活性

4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one (CAS Number: 1312693-68-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H3Cl2FN2O
  • Molecular Weight : 237.02 g/mol
  • LogP : 1.37
  • Polar Surface Area : 42 Ų

Anticancer Activity

The compound has demonstrated significant anticancer properties in various studies:

  • Cell Line Studies : In vitro assays have shown that the compound exhibits cytotoxic effects against several cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. The IC50 values for these cell lines were reported to be lower than those of standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference
HT29< 10
Jurkat< 10

Case Studies

  • DYRK1A Inhibition : A study utilizing computational modeling and enzymatic assays confirmed that derivatives of pyrrolopyridine compounds could effectively inhibit DYRK1A with nanomolar potency. The results indicated that structural modifications could lead to enhanced selectivity and reduced toxicity .
  • Antioxidant Properties : In addition to its anticancer activity, compounds similar to this compound have shown promising antioxidant effects in cellular models, suggesting a dual role in combating oxidative stress alongside cancer treatment .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one, and how can reaction conditions be optimized?

  • Answer : The synthesis involves halogenation and hydroxylation steps, which require precise regioselectivity. For fluorination, Selectfluor® (a fluorinating agent) is commonly used under anhydrous conditions in acetonitrile/ethanol mixtures at 70°C, as seen in analogous pyrrolopyridine derivatives . Chlorination may employ reagents like POCl₃ or NCS. Low yields (e.g., 29% in related compounds) often arise from competing side reactions; optimization includes temperature control, solvent polarity adjustments, and stepwise purification via column chromatography (DCM/EA gradients) .

Q. How is the structural integrity of this compound confirmed after synthesis?

  • Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical. For example, ¹⁹F-NMR at 282 MHz can resolve fluorine environments (δ ≈ -172 ppm in DMSO-d₆), while HRMS confirms molecular ion peaks (e.g., [M+H]+ with <3 ppm error) . Purity is validated via HPLC with UV detection at 254 nm, referencing pharmacopeial standards .

Q. What are common impurities in pyrrolo[3,4-c]pyridine derivatives, and how are they identified?

  • Answer : Impurities include unreacted intermediates (e.g., des-chloro or des-fluoro analogs) and byproducts from incomplete cyclization. LC-MS/MS coupled with charged aerosol detection (CAD) is used for identification. For example, dihydrochloride salts of related compounds are characterized by distinct retention times and isotopic patterns .

Advanced Research Questions

Q. How can regioselectivity issues during halogenation be addressed in polyhalogenated pyrrolopyridines?

  • Answer : Computational modeling (DFT) predicts reactive sites for halogenation. For instance, fluorine prefers electron-deficient positions (C-7 in this compound), while chlorination targets C-4/C-6 due to steric and electronic factors. Experimental validation involves synthesizing analogs with varying halogen positions and comparing NMR/spectral data .

Q. What strategies mitigate instability of the hydroxy group under acidic or oxidative conditions?

  • Answer : Protecting groups (e.g., tert-butyldimethylsilyl ether) are introduced during synthesis and removed post-cyclization. Stability studies (TGA/DSC) under accelerated conditions (40–80°C, 75% RH) monitor decomposition. For labile hydroxyl groups, lyophilization or storage in inert atmospheres is recommended .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved for this compound?

  • Answer : Contradictions arise from tautomerism or solvatomorphism. Variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ identifies dynamic equilibria. For MS discrepancies, ion mobility spectrometry (IMS) differentiates isobaric species. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural proof .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Answer : Target-based assays (e.g., enzyme inhibition) or phenotypic screens (e.g., anti-inflammatory dual COX/LOX inhibition) are used. For example, RAW 264.7 macrophage models assess NF-κB/MAPK pathway modulation via ELISA (TNF-α, IL-6) and Western blot (phospho-p38, JNK) . Dose-response curves (IC₅₀) and selectivity indices against related targets (e.g., kinases) are critical .

Methodological Resources

  • Synthesis Protocols : Refer to fluorination/chlorination methodologies in pyrrolopyridines .
  • Analytical Workflows : Combine HRMS, multinuclear NMR, and chromatographic purity checks .
  • Stability Testing : Follow ICH Q1A guidelines for forced degradation studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。